molecular formula C24H36N2O9S B1251394 2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[2-methoxy-1-[[(2S)-1-methylpyrrolidine-2-carbonyl]amino]propyl]oxan-2-yl]sulfanylethyl 2-hydroxybenzoate

2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[2-methoxy-1-[[(2S)-1-methylpyrrolidine-2-carbonyl]amino]propyl]oxan-2-yl]sulfanylethyl 2-hydroxybenzoate

Cat. No. B1251394
M. Wt: 528.6 g/mol
InChI Key: VMSQKUCYEMOKMM-AFJAYNRNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Celesticetin is a lincosamide antibiotic produced in Streptomyces caelestis. It has a role as an antimicrobial agent and a bacterial metabolite. It is a pyrrolidinecarboxamide, a monocarboxylic acid amide, a carbohydrate-containing antibiotic, a member of phenols, an organic sulfide, a tetrol, a L-proline derivative, a carboxylic ester, a tertiary amine and a S-glycosyl compound.

Scientific Research Applications

Synthesis and Characterization

  • A study described the synthesis of a molecule closely related to 2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[2-methoxy-1-[[(2S)-1-methylpyrrolidine-2-carbonyl]amino]propyl]oxan-2-yl]sulfanylethyl 2-hydroxybenzoate. This research involved several conventional analysis methods and focused on the physical properties and thermal stability of the synthesized molecule (Mohammed, Kadhum, Mohammed, & Al Rekabi, 2020).

Solubility Studies

  • Another research focused on the solubilities of compounds similar to the mentioned molecule in various ethanol-water solutions, highlighting how solubility changes with different solvents and temperatures (Zhang, Gong, Wang, & Qu, 2012).

Potential Therapeutic Applications

  • There was a study on a new zinc phthalocyanine, with components structurally akin to the subject molecule, that demonstrated potential in photodynamic therapy for cancer treatment. This study explored its fluorescence properties and singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Chemical Synthesis Techniques

  • Research into the synthesis of similar complex molecules often involves exploring new synthetic methods and reaction mechanisms. This can provide valuable insights for the synthesis of 2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[2-methoxy-1-[[(2S)-1-methylpyrrolidine-2-carbonyl]amino]propyl]oxan-2-yl]sulfanylethyl 2-hydroxybenzoate (Gong, Wang, Zhang, & Qu, 2012).

Potential in Drug Synthesis

  • A related area of research involved the synthesis and X-ray structure analysis of similar compounds, which could be applicable in the design and development of drugs containing the subject molecule (Chan, Ma, & Mak, 1977).

Analysis and Quality Control

  • Studies on the quantitative analysis of compounds structurally similar to the subject molecule in pharmaceuticals have been conducted, focusing on methods like high-performance thin-layer chromatography and scanning densitometry. Such research is essential for ensuring the quality and purity of pharmaceutical products (Agbaba, Miljkovic, Marinković, Zivanov-stakic, & Vladimirov, 1999).

properties

Product Name

2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[2-methoxy-1-[[(2S)-1-methylpyrrolidine-2-carbonyl]amino]propyl]oxan-2-yl]sulfanylethyl 2-hydroxybenzoate

Molecular Formula

C24H36N2O9S

Molecular Weight

528.6 g/mol

IUPAC Name

2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[2-methoxy-1-[[(2S)-1-methylpyrrolidine-2-carbonyl]amino]propyl]oxan-2-yl]sulfanylethyl 2-hydroxybenzoate

InChI

InChI=1S/C24H36N2O9S/c1-13(33-3)17(25-22(31)15-8-6-10-26(15)2)21-19(29)18(28)20(30)24(35-21)36-12-11-34-23(32)14-7-4-5-9-16(14)27/h4-5,7,9,13,15,17-21,24,27-30H,6,8,10-12H2,1-3H3,(H,25,31)/t13?,15-,17?,18-,19+,20+,21+,24+/m0/s1

InChI Key

VMSQKUCYEMOKMM-AFJAYNRNSA-N

Isomeric SMILES

CC(C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)SCCOC(=O)C2=CC=CC=C2O)O)O)O)NC(=O)[C@@H]3CCCN3C)OC

Canonical SMILES

CC(C(C1C(C(C(C(O1)SCCOC(=O)C2=CC=CC=C2O)O)O)O)NC(=O)C3CCCN3C)OC

synonyms

celesticetin
celesticetin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[2-methoxy-1-[[(2S)-1-methylpyrrolidine-2-carbonyl]amino]propyl]oxan-2-yl]sulfanylethyl 2-hydroxybenzoate
Reactant of Route 2
Reactant of Route 2
2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[2-methoxy-1-[[(2S)-1-methylpyrrolidine-2-carbonyl]amino]propyl]oxan-2-yl]sulfanylethyl 2-hydroxybenzoate
Reactant of Route 3
Reactant of Route 3
2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[2-methoxy-1-[[(2S)-1-methylpyrrolidine-2-carbonyl]amino]propyl]oxan-2-yl]sulfanylethyl 2-hydroxybenzoate
Reactant of Route 4
2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[2-methoxy-1-[[(2S)-1-methylpyrrolidine-2-carbonyl]amino]propyl]oxan-2-yl]sulfanylethyl 2-hydroxybenzoate
Reactant of Route 5
2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[2-methoxy-1-[[(2S)-1-methylpyrrolidine-2-carbonyl]amino]propyl]oxan-2-yl]sulfanylethyl 2-hydroxybenzoate
Reactant of Route 6
2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[2-methoxy-1-[[(2S)-1-methylpyrrolidine-2-carbonyl]amino]propyl]oxan-2-yl]sulfanylethyl 2-hydroxybenzoate

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